molecular formula C7H2ClF5 B1323346 4-Chloro-2,6-difluorobenzotrifluoride CAS No. 1221272-93-0

4-Chloro-2,6-difluorobenzotrifluoride

Cat. No.: B1323346
CAS No.: 1221272-93-0
M. Wt: 216.53 g/mol
InChI Key: SGJLWILHBZITFS-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzotrifluoride is a chemical compound belonging to the trifluoromethylbenzene family. It is characterized by the presence of a chloro group, two fluoro groups, and a trifluoromethyl group attached to a benzene ring. This compound is used in various applications, including as a solvent, a surfactant in coatings, and an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,6-difluorobenzotrifluoride can be synthesized through several methods. One common approach involves the fluorination of 4-chlorobenzotrifluoride using potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures under anhydrous conditions . Another method includes the diazotization of 4-chloro-3-nitrobenzotrifluoride followed by fluorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes using similar reagents and conditions as mentioned above. The reaction is typically carried out in a sealed reactor to maintain the necessary pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while oxidation reactions can produce corresponding benzoic acids .

Scientific Research Applications

4-Chloro-2,6-difluorobenzotrifluoride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for research purposes.

    Medicine: Utilized in the production of pharmaceutical intermediates and active ingredients.

    Industry: Applied as a solvent and surfactant in coatings and other industrial formulations

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of bioactive derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzotrifluoride: Similar structure but lacks the fluoro groups.

    2-Chlorobenzotrifluoride: Chlorine atom is positioned differently on the benzene ring.

    3-Chlorobenzotrifluoride: Chlorine atom is positioned differently on the benzene ring.

    2,4-Dichlorobenzotrifluoride: Contains two chlorine atoms instead of one.

Uniqueness

4-Chloro-2,6-difluorobenzotrifluoride is unique due to the presence of both chloro and fluoro groups along with the trifluoromethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-chloro-1,3-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJLWILHBZITFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240032
Record name 5-Chloro-1,3-difluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221272-93-0
Record name 5-Chloro-1,3-difluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221272-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-difluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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